(E)-(4-chlorophenyl)(2-furyl)methanone oxime
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Description
“(E)-(4-chlorophenyl)(2-furyl)methanone oxime” is a chemical compound used in scientific research . Its unique structure offers potential applications in various fields, including pharmaceuticals and organic synthesis.
Molecular Structure Analysis
The molecular formula of “this compound” is C11H8ClNO2 . It has an average mass of 221.640 Da and a monoisotopic mass of 221.024353 Da .Physical and Chemical Properties Analysis
“this compound” has a density of 1.3±0.1 g/cm3, a boiling point of 342.9±38.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 61.9±3.0 kJ/mol and a flash point of 161.2±26.8 °C . The compound has a molar refractivity of 58.0±0.5 cm3 .Scientific Research Applications
Chlorophenols in Environmental Research
Research on chlorophenols (CPs) highlights their environmental presence and toxic effects, particularly in aquatic systems. CPs are recognized for causing oxidative stress, immune system alterations, and disrupting endocrine functions in fish, showcasing the environmental and biological impact of chlorinated compounds. This area of study underscores the importance of investigating the environmental fate and toxicological effects of synthetic compounds, including potentially those similar to "(E)-(4-chlorophenyl)(2-furyl)methanone oxime" (Tingting Ge et al., 2017).
Methanotrophs and Methane Oxidation
Methanotrophs, bacteria that consume methane as their carbon source, are studied for their potential in biotechnological applications, including environmental remediation and sustainable production of valuable chemicals from methane. This research illustrates the utility of biological systems in recycling and utilizing greenhouse gases, suggesting a potential interest in understanding how chemical compounds like "this compound" might interact with or influence such biological processes (P. Strong et al., 2015).
Chemical Oxidation Studies
The study of methanol oxidation pathways, particularly in relation to fuel cell technologies, emphasizes the complexity of chemical oxidation processes and the need for understanding the mechanisms and kinetics involved. This research area may offer insights into the chemical behavior and potential applications of "this compound" in energy-related fields or as a substrate in catalytic reactions (Jamie L. Cohen et al., 2007).
Properties
IUPAC Name |
(NE)-N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c12-9-5-3-8(4-6-9)11(13-14)10-2-1-7-15-10/h1-7,14H/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCXDTBNVQYEHKQ-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=NO)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C(=N/O)/C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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